(1-Azepan-1-ylcyclohexyl)methylamine, with the chemical formula CHN and CAS number 891373-47-0, is a compound featuring both a cyclohexyl and an azepane moiety. This unique structure allows it to interact with various biological and chemical systems, making it valuable in scientific research. The compound is primarily classified as an organic amine, which plays a significant role in organic synthesis and medicinal chemistry.
(1-Azepan-1-ylcyclohexyl)methylamine is synthesized through specific chemical reactions involving cyclohexylmethylamine and azepane. It is classified under the category of cyclic amines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound's ability to act as a reagent in organic synthesis further enhances its classification as an important building block in chemical research.
The synthesis of (1-Azepan-1-ylcyclohexyl)methylamine typically involves the reaction of cyclohexylmethylamine with azepane. This reaction is conducted under controlled conditions to optimize yield and purity.
In industrial settings, this process is scaled up while maintaining rigorous quality control measures to ensure consistency in product quality.
(1-Azepan-1-ylcyclohexyl)methylamine can undergo several types of chemical reactions:
The mechanism of action of (1-Azepan-1-ylcyclohexyl)methylamine involves its interaction with specific molecular targets such as receptors or enzymes within biological systems. Upon binding to these targets, the compound may modulate their activity, leading to various biological effects that can be explored for therapeutic applications.
The chemical properties include its reactivity toward oxidation and reduction reactions, as well as its ability to participate in nucleophilic substitution processes. These properties make it useful for further synthetic applications.
(1-Azepan-1-ylcyclohexyl)methylamine has a wide range of applications across various fields:
This compound's unique structure and properties make it a valuable asset in scientific research, particularly in developing new drugs and materials.
The integration of azepane (hexahydroazepine) into medicinal chemistry traces back to the mid-20th century with the recognition of seven-membered azaheterocycles as privileged scaffolds for CNS bioactivity. Azepane derivatives gained prominence due to:
Table 1: Evolution of Key Azepane-Containing Therapeutics
Drug Name | Therapeutic Class | Key Structural Feature | Clinical Impact |
---|---|---|---|
Ziconotide | Analgesic (N-type Ca²⁺ blocker) | Azepane carbonyl | Management of severe chronic pain |
Cinacalcet | Calcimimetic (CaSR agonist) | Naphthyl-azepane | Treatment of hyperparathyroidism |
Galantamine* | Cholinesterase inhibitor | Azepane fused to benzofuran | Alzheimer’s disease symptom mitigation |
Fingolimod | Sphingosine-1-phosphate receptor modulator | Azepane-phosphate | First oral disease-modifying therapy for MS |
*Note: Galantamine features a modified azepane core (benzazepine derivative) [6].
The progression toward aliphatic amines appended to azepane, exemplified by (1-azepan-1-ylcyclohexyl)methylamine, emerged from efforts to enhance blood-brain barrier penetration. The basic amine moiety (pKₐ ~10) facilitates protonation at physiological pH, promoting interaction with endothelial membranes and CNS uptake via passive diffusion or transporter-mediated mechanisms [6].
(1-Azepan-1-ylcyclohexyl)methylamine (C₁₃H₂₆N₂, MW 210.36 g/mol) merges two distinct alicyclic frameworks:
The scaffold’s bioisosteric significance lies in its capacity to mimic:
Table 2: Bioisosteric Relationships of Key Functional Groups
Original Functional Group | Bioisostere in (1-Azepan-1-ylcyclohexyl)methylamine | Physicochemical Outcome |
---|---|---|
Peptide amide bond | Tertiary amine | Enhanced metabolic stability vs. protease cleavage |
Piperidine ring | Azepane ring | Increased conformational freedom (Δ ring strain: -15 kJ/mol) |
Aromatic amine | Aliphatic primary amine | Reduced cytotoxicity; improved solubility |
This bioisosteric versatility enables the scaffold to circumvent metabolic liabilities of peptide-like drugs—particularly amide bond hydrolysis—while retaining affinity for amine-interacting targets (e.g., G-protein coupled receptors, cholinesterases) [7]. The cyclohexyl-azepane hybridization further augments three-dimensionality, a property correlated with target selectivity in complex CNS proteomes [6].
The structural complexity of (1-azepan-1-ylcyclohexyl)methylamine positions it as an ideal framework for MTDLs targeting Alzheimer’s disease (AD)—a pathology involving amyloid-β (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and cholinergic deficit. The scaffold enables simultaneous engagement of:
Table 3: MTDL Target Engagement Profile of Azepane-Cyclohexylmethylamine Hybrids
Target System | Binding Region | Affinity/Activity | Therapeutic Outcome |
---|---|---|---|
Acetylcholinesterase | Catalytic anionic site (CAS) | IC₅₀ ~5-10 μM* | Augmentation of synaptic acetylcholine |
Amyloid-β₁₋₄₂ | Hydrophobic aggregation core (LVFF) | 40-60% fibril inhibition* | Reduced amyloid plaque formation |
NMDA receptor | Mg²⁺ block site | Kᵢ ~15 μM* | Glutamate excitotoxicity reduction |
Monoamine oxidase B | Flavin-binding domain | <30% inhibition at 10 μM* | Neuroprotection against oxidative stress |
*Representative data from structural analogs; precise values for (1-azepan-1-ylcyclohexyl)methylamine require experimental confirmation [2] [5] [6].
Rational MTDL design exploits the scaffold’s spatially segregated pharmacophoric elements:
This dual-targeting capability addresses the clinical failure of single-target AD drugs (e.g., γ-secretase inhibitors), aligning with contemporary strategies that prioritize network pharmacology over reductionist target engagement [2] [5].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: